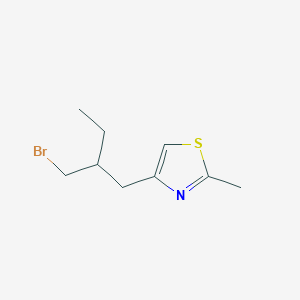
4-(2-(Bromomethyl)butyl)-2-methylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Bromomethyl)butyl)-2-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a butyl chain, which is further connected to a methylthiazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Bromomethyl)butyl)-2-methylthiazole typically involves the bromination of a precursor compound. One common method is the bromination of 2-methylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materialsThe reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and controlled reaction environments .
化学反应分析
Types of Reactions
4-(2-(Bromomethyl)butyl)-2-methylthiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazoles
科学研究应用
4-(2-(Bromomethyl)butyl)-2-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(2-(Bromomethyl)butyl)-2-methylthiazole involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, enzymes, and nucleic acids, potentially leading to antimicrobial or anticancer effects. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .
相似化合物的比较
Similar Compounds
4-(Bromomethyl)-2-methylthiazole: Lacks the butyl chain, making it less hydrophobic.
4-(2-(Chloromethyl)butyl)-2-methylthiazole: Similar structure but with a chlorine atom instead of bromine.
4-(2-(Bromomethyl)ethyl)-2-methylthiazole: Shorter alkyl chain compared to the butyl group
Uniqueness
4-(2-(Bromomethyl)butyl)-2-methylthiazole is unique due to its specific combination of a bromomethyl group and a butyl chain attached to a methylthiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H14BrNS |
|---|---|
分子量 |
248.19 g/mol |
IUPAC 名称 |
4-[2-(bromomethyl)butyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-3-8(5-10)4-9-6-12-7(2)11-9/h6,8H,3-5H2,1-2H3 |
InChI 键 |
XKWUYLASQFQRSE-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1=CSC(=N1)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















